molecular formula C7H10N2S B13613193 5-(Pyrrolidin-2-yl)-1,3-thiazole

5-(Pyrrolidin-2-yl)-1,3-thiazole

Cat. No.: B13613193
M. Wt: 154.24 g/mol
InChI Key: UGRXTLJACROROK-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-1,3-thiazole is a heterocyclic compound that features a pyrrolidine ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)-1,3-thiazole typically involves the construction of the pyrrolidine ring followed by the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a thioamide can yield the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous-flow processes that allow for efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiazole ring .

Scientific Research Applications

5-(Pyrrolidin-2-yl)-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-2-yl)-1,3-thiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and thiazole. This fusion enhances its biological activity and makes it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

5-pyrrolidin-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10N2S/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2

InChI Key

UGRXTLJACROROK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=CS2

Origin of Product

United States

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